1-(2,4-dichlorophenyl)-3,5-bis(1,5-dimethylpyrazol-4-yl)pyrazole
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Overview
Description
1-(2,4-dichlorophenyl)-3,5-bis(1,5-dimethylpyrazol-4-yl)pyrazole is a compound belonging to the pyrazole family, known for its diverse pharmacological properties.
Preparation Methods
The synthesis of 1-(2,4-dichlorophenyl)-3,5-bis(1,5-dimethylpyrazol-4-yl)pyrazole typically involves the reaction of hydrazine-coupled pyrazoles. The structures of these compounds are verified using techniques such as elemental microanalysis, FTIR, and 1H NMR . Industrial production methods often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
1-(2,4-dichlorophenyl)-3,5-bis(1,5-dimethylpyrazol-4-yl)pyrazole undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
This compound has significant applications in scientific research, particularly in the fields of chemistry, biology, and medicine. It has been studied for its antileishmanial and antimalarial activities, showing potent effects against Leishmania aethiopica and Plasmodium berghei .
Mechanism of Action
The mechanism of action of 1-(2,4-dichlorophenyl)-3,5-bis(1,5-dimethylpyrazol-4-yl)pyrazole involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the activity of certain enzymes in the Leishmania and Plasmodium species, leading to the suppression of their growth and proliferation . Molecular docking studies have provided insights into its binding interactions with these targets .
Comparison with Similar Compounds
1-(2,4-dichlorophenyl)-3,5-bis(1,5-dimethylpyrazol-4-yl)pyrazole can be compared with other pyrazole derivatives, such as hydrazine-coupled pyrazoles and pyrazolo[3,4-d]pyrimidine derivatives . These compounds share similar structural features and pharmacological properties but differ in their specific activities and mechanisms of action. The unique combination of substituents in this compound contributes to its distinct pharmacological profile .
Properties
Molecular Formula |
C19H18Cl2N6 |
---|---|
Molecular Weight |
401.3 g/mol |
IUPAC Name |
1-(2,4-dichlorophenyl)-3,5-bis(1,5-dimethylpyrazol-4-yl)pyrazole |
InChI |
InChI=1S/C19H18Cl2N6/c1-11-14(9-22-25(11)3)17-8-19(15-10-23-26(4)12(15)2)27(24-17)18-6-5-13(20)7-16(18)21/h5-10H,1-4H3 |
InChI Key |
JCJLTHCPYLZXSR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=NN1C)C2=CC(=NN2C3=C(C=C(C=C3)Cl)Cl)C4=C(N(N=C4)C)C |
Origin of Product |
United States |
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